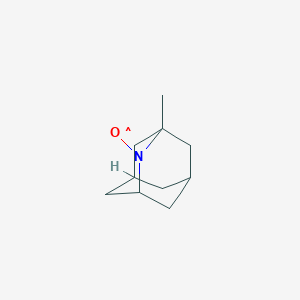
CID 11579186
概要
説明
CID 11579186: is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
科学的研究の応用
CID 11579186 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialized materials and chemicals .
作用機序
Target of Action
1-Me-AZADO is a nitroxyl radical . Its primary targets are alcohols , particularly those that are sterically hindered . The compound exhibits superior catalytic proficiency compared to TEMPO, another nitroxyl radical .
Mode of Action
1-Me-AZADO interacts with its targets (alcohols) through a process known as oxidation . It acts as a catalyst in this process, facilitating the conversion of alcohols into their corresponding carbonyl compounds .
Biochemical Pathways
The primary biochemical pathway affected by 1-Me-AZADO is the oxidation of alcohols . This process results in the formation of carbonyl compounds, which can have various downstream effects depending on the specific compounds formed .
Result of Action
The action of 1-Me-AZADO results in the conversion of alcohols to carbonyl compounds . This includes the conversion of sterically hindered alcohols, which are typically resistant to such transformations . The resulting carbonyl compounds can then participate in further reactions, depending on their specific structures .
Safety and Hazards
将来の方向性
The highly active nature of AZADOs spurred researchers to exploit their further use in alcohol oxidations . A facile, green, one-pot oxidation of primary alcohols to carboxylic acids with broad substrate applicability has been developed by employing an expedient catalytic system consisting of the oxoammonium salt [1-Me-AZADO+X−(X=Cl, BF4)]/NaClO2 .
生化学分析
Biochemical Properties
1-Methyl-2-azaadamantane-N-oxyl plays a significant role in biochemical reactions, particularly in the oxidation of alcohols. It interacts with a variety of enzymes and proteins, facilitating the conversion of alcohols to carbonyl compounds. The compound’s interaction with alcohol dehydrogenases and oxidases is crucial, as it enhances the catalytic activity of these enzymes, leading to efficient oxidation processes . The nitroxyl radical of 1-Methyl-2-azaadamantane-N-oxyl is responsible for its high reactivity, enabling it to act as a potent catalyst in these biochemical reactions .
Cellular Effects
1-Methyl-2-azaadamantane-N-oxyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate oxidative stress responses in cells by enhancing the activity of antioxidant enzymes. This modulation can lead to changes in gene expression profiles, particularly those related to oxidative stress and metabolic pathways . Additionally, 1-Methyl-2-azaadamantane-N-oxyl affects cellular metabolism by altering the flux of metabolic intermediates, thereby impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of 1-Methyl-2-azaadamantane-N-oxyl involves its interaction with biomolecules through its nitroxyl radical. This interaction leads to the oxidation of substrates, primarily alcohols, by abstracting hydrogen atoms. The compound can also inhibit or activate specific enzymes, depending on the context of the reaction. For instance, it can inhibit alcohol dehydrogenase activity by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . These interactions result in changes in gene expression and cellular responses to oxidative stress.
準備方法
The preparation of CID 11579186 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve high purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
化学反応の分析
CID 11579186 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
CID 11579186 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties. this compound may exhibit distinct characteristics that make it more suitable for certain applications. Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .
特性
IUPAC Name |
2-hydroxy-1-methyl-2-azatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10-5-7-2-8(6-10)4-9(3-7)11(10)12/h7-9,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWXHNXGXZJPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methyldeca-2,4,6-trienamide](/img/structure/B1249463.png)


![methyl (2S)-2-[[(2S,3Z,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1249466.png)
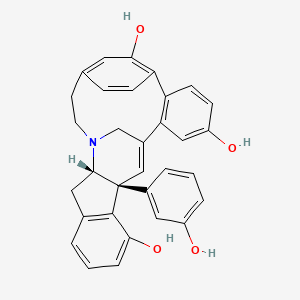
![(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione](/img/structure/B1249469.png)
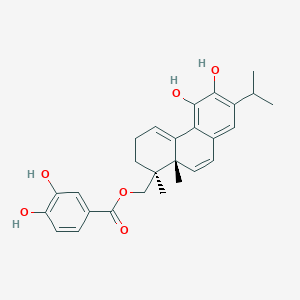
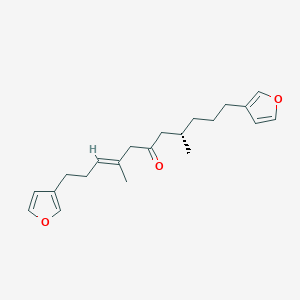
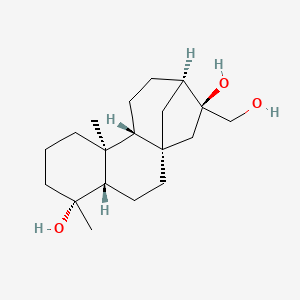
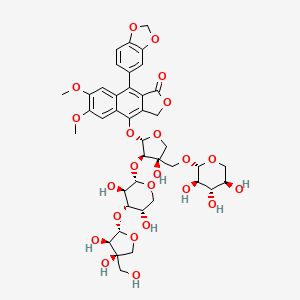
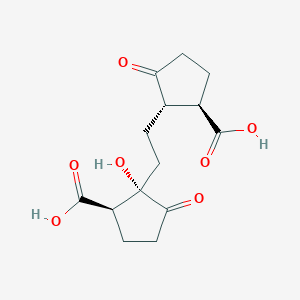
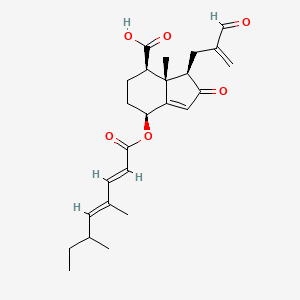
![[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate](/img/structure/B1249482.png)

